molecular formula C17H11N5OS B13368771 3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368771
M. Wt: 333.4 g/mol
InChI Key: CNORLLUDIUFJSU-UHFFFAOYSA-N
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Description

The compound 3-(1-benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, characterized by a fused heterocyclic core of triazole and thiadiazole rings. Its structure features a benzofuran substituent at position 3 and a 6-methylpyridin-3-yl group at position 4.

Properties

Molecular Formula

C17H11N5OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5OS/c1-10-6-7-12(9-18-10)16-21-22-15(19-20-17(22)24-16)14-8-11-4-2-3-5-13(11)23-14/h2-9H,1H3

InChI Key

CNORLLUDIUFJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

[Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole] Derivatives](pplx://action/followup)

Methodology:

  • Starting materials: Hydrazine derivatives (e.g., hydrazines substituted with desired groups), carbon disulfide, and appropriate acids or esters.
  • Reaction conditions: Reflux in ethanol or acetic acid, with subsequent cyclization steps.

Example:

  • Hydrazine hydrate reacts with carbon disulfide in ethanol to form potassium dithiocarbazinate.
  • Cyclization with excess hydrazine hydrate yields thetriazolo[3,4-b]thiadiazole core.

Research Data:

  • The synthesis of 3,6-disubstituted derivatives involves initial formation of hydrazine intermediates, followed by cyclization under reflux, and purification via recrystallization from ethanol.

Functionalization of the Core

  • Substituents at positions 3 and 6 are introduced through substitution reactions on the heterocyclic core, often using electrophilic or nucleophilic reagents under controlled conditions.

Final Cyclization and Purification

  • The final step involves intramolecular cyclization to form the fused heterocyclic system, often facilitated by heating or microwave irradiation.
  • Purification is achieved through recrystallization from ethanol or other suitable solvents, ensuring high purity of the final compound.

Summary Table of Preparation Methods

Step Reagents Conditions Purpose Reference
Hydrazine reaction with CS₂ Hydrazine hydrate, carbon disulfide Reflux in ethanol Formation of hydrazine intermediates
Cyclization to heterocycle Excess hydrazine Reflux Formation oftriazolo[3,4-b]thiadiazole
Benzofuran coupling Benzofuran-2-boronic acid Pd-catalyzed cross-coupling Attachment of benzofuran group
Pyridine coupling 4-Pyridylboronic acid Pd-catalyzed cross-coupling Attachment of pyridinyl group
Final cyclization Heat or microwave Intramolecular cyclization Fused heterocycle formation General literature

Research Outcomes and Notes

  • The synthesis route's efficiency hinges on the choice of catalysts and reaction conditions, with palladium-catalyzed cross-couplings being most effective for attaching aromatic heterocycles.
  • Recrystallization from ethanol consistently yields high-purity products, with yields varying between 30-70%, depending on substituents and reaction optimization.
  • Structural confirmation via IR, NMR, and mass spectrometry confirms the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The target compound’s 6-methylpyridin-3-yl group differs from analogs with pyridinyl (e.g., ) by introducing a methyl group, likely enhancing lipophilicity and metabolic stability .

Pharmacological and Physicochemical Properties

Anticancer Potential
  • Indole- and Fluorophenyl-Substituted Analogs : Compounds like 3-(1H-indol-3-yl)-6-(4-iodophenyl) () show cytotoxicity via Bcl-2 inhibition, with melting points >180°C correlating with stability . The target compound’s benzofuran group may similarly intercalate DNA or inhibit kinases.
  • Microwave-Synthesized Derivatives : Compounds such as 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) () demonstrate improved yields (up to 75%) and anticancer activity, suggesting the target compound could benefit from analogous synthetic optimization .
Anti-Inflammatory Activity
  • p38 MAPK Inhibitors: The 3-(2-chlorophenyl)-6-((4-methoxy-phenoxy)methyl) derivative () highlights how electron-withdrawing (chloro) and donating (methoxy) groups synergize for enzyme inhibition . The target compound’s methylpyridine may modulate similar pathways.
Antimicrobial and Antiparasitic Effects
  • The target compound lacks this group, which may limit such effects.

Structural and Spectral Comparisons

  • NMR Trends : Disappearance of NH2/SH signals in analogs (e.g., compound 13, ) confirms cyclization during synthesis, a step likely shared by the target compound .
  • Molecular Weight and Solubility: The target compound’s estimated MW (~375) is comparable to ’s 376.39, suggesting moderate solubility in organic solvents.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and antitubercular effects, as well as its mechanisms of action based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H12N4S(Molecular Weight 284.35 g mol)\text{C}_{15}\text{H}_{12}\text{N}_4\text{S}\quad (\text{Molecular Weight }284.35\text{ g mol})

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains and fungi. A study reported that benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (μg/mL)Activity Against
Compound 38M. tuberculosis H37Rv
Compound 42M. tuberculosis H37Rv
Compound 63.12Gram-negative bacteria
Compound 17-Gram-positive bacteria

Antitubercular Activity

The compound's structural components suggest potential efficacy against Mycobacterium tuberculosis. In a study involving various derivatives, some exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating strong antitubercular activity . The efficacy was further supported by docking studies that revealed favorable interactions with target proteins involved in the bacterial metabolism.

Table 2: Antitubercular Activity

CompoundIC50 (μM)IC90 (μM)
Compound 6e1.3540.32
Compound 7e--

The biological activity of this compound is believed to be linked to its ability to interfere with bacterial cell wall synthesis and inhibit essential metabolic pathways in M. tuberculosis. The presence of the triazole and thiadiazole moieties contributes to its interaction with various enzymes critical for bacterial survival.

Case Studies

Several case studies have investigated the biological activity of benzofuran derivatives:

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were tested for their activity against M. tuberculosis strains, demonstrating promising results with low cytotoxicity towards human cells .
  • Antifungal Activity Assessment : Compounds were evaluated against fungal strains such as Candida albicans and Aspergillus niger, showing variable activity levels, which underscored the importance of structural modifications for enhancing efficacy .

Q & A

Q. What are the standard synthetic routes for preparing triazolothiadiazole derivatives like this compound?

The synthesis typically involves cyclocondensation reactions. For example, a one-pot reaction using DMF and K₂CO₃ with substituted aryl isothiocyanate can yield triazolothiadiazoles without side products. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, IR, and mass spectrometry . Alternative routes include stepwise protocols using diethyl oxalate and sodium hydride in toluene, followed by purification to isolate intermediates .

Q. How is structural characterization performed for triazolothiadiazole derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • X-ray crystallography : Resolves bond angles and crystal packing (e.g., triazolothiadiazole derivatives with methoxyphenyl groups) .
  • Elemental analysis : Validates purity and stoichiometry .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen antimicrobial activity for such compounds?

Standard protocols involve testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains at varying concentrations (e.g., 25–100 µg/mL). Activity is compared to reference drugs like Chloramphenicol, with MIC (Minimum Inhibitory Concentration) values determining efficacy .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the optimization of biological activity?

Molecular docking against target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB ID: 3LD6) predicts binding affinities. For triazolothiadiazoles, docking studies reveal interactions with active-site residues, guiding substituent modifications (e.g., methoxy groups enhancing hydrophobic interactions) . Advanced tools like MD simulations further validate stability and binding dynamics.

Q. What strategies resolve contradictions in antimicrobial assay data across structurally similar derivatives?

Discrepancies may arise from substituent electronic effects or assay conditions. Systematic approaches include:

  • SAR analysis : Compare substituent electronegativity (e.g., methoxy vs. halogen groups) and their impact on activity .
  • Dose-response curves : Identify non-linear activity trends at higher concentrations.
  • Membrane permeability assays : Assess whether lipophilicity (e.g., logP values) affects Gram-negative vs. Gram-positive selectivity .

Q. How do structural variations at the 3- and 6-positions influence pharmacokinetic properties?

  • 3-Position (benzofuran-2-yl) : Enhances π-π stacking with aromatic enzyme residues, improving binding .
  • 6-Position (6-methylpyridin-3-yl) : Introduces hydrogen-bonding potential with polar targets.
  • Methoxy groups : Increase metabolic stability but may reduce solubility .
SubstituentImpact on PropertyExample Activity Change
Benzofuran-2-yl↑ Antimicrobial activityMIC reduction by 50%
Methylpyridinyl↑ Solubility in aqueous mediaImproved bioavailability

Q. What experimental designs mitigate side reactions during cyclocondensation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Maintain 80–100°C to prevent decomposition .
  • Catalyst screening : K₂CO₃ vs. NaH for deprotonation; the former minimizes byproducts .
  • Real-time monitoring : TLC or HPLC tracks reaction progress and intermediates.

Q. How can SAR studies inform the design of derivatives with enhanced antifungal activity?

  • Electron-withdrawing groups (e.g., -CF₃ at 3-position): Increase electrophilicity, enhancing target binding .
  • Hydrophobic substituents (e.g., biphenyl): Improve membrane penetration .
  • Heterocyclic extensions (e.g., imidazo-pyridine): Add secondary binding motifs . Collaborative validation using in vitro (microdilution assays) and in silico (docking) methods is critical .

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